molecular formula C20H15N7O3 B2470618 N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide CAS No. 2034413-78-8

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide

Cat. No.: B2470618
CAS No.: 2034413-78-8
M. Wt: 401.386
InChI Key: ATWDJLOLXMPJNX-UHFFFAOYSA-N
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Description

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide is a complex heterocyclic compound It features multiple fused rings, including oxadiazole, triazole, pyridine, and quinoline moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide typically involves multi-step reactions. The process begins with the formation of the oxadiazole ring, followed by the construction of the triazole and pyridine rings. The final steps involve the coupling of these intermediates with quinoline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Chemistry

In chemistry, N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple heterocyclic rings suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could be used to develop new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound is explored for its use in materials science. Its stability and reactivity make it suitable for developing new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide: This compound is unique due to its specific combination of heterocyclic rings.

    Other oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other structural features.

    Triazole-pyridine hybrids: These compounds contain both triazole and pyridine rings but may lack the quinoline moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-4aH-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3/c1-11-22-20(30-26-11)12-6-7-27-16(8-12)24-25-17(27)10-21-19(29)14-9-18(28)23-15-5-3-2-4-13(14)15/h2-9,13H,10H2,1H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGTUJHJXDNQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=O)N=C5C4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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